molecular formula C21H15BrN2O4S B4537672 methyl 2-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate

methyl 2-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate

Cat. No. B4537672
M. Wt: 471.3 g/mol
InChI Key: PMAVHAIMQPUCNY-UHFFFAOYSA-N
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Description

Research in the field of heterocyclic chemistry often explores compounds with quinoline and thiophene moieties due to their potential in developing pharmaceuticals and materials with unique properties. These compounds exhibit a range of biological activities and have been studied for their synthesis, molecular structure, and reactivity.

Synthesis Analysis

The synthesis of polyfunctionalized quinolines involves reactions like the one described by Tominaga, Luo, and Castle (1994), where a methylthio methylene propanedinitrile derivative undergoes several steps to form complex quinoline derivatives. Similar methodologies can be adapted to synthesize compounds with specific functional groups akin to "methyl 2-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate" (Tominaga et al., 1994).

Molecular Structure Analysis

The crystal structure analysis of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, provides insights into their molecular configuration, showing how the thiophene ring and other substituents are arranged, which is crucial for understanding the properties and reactivity of the target compound (Vasu et al., 2004).

Chemical Reactions and Properties

Compounds with quinoline and thiophene structures participate in various chemical reactions, leading to the synthesis of novel heterocyclic compounds. For example, Aleksandrov et al. (2020) describe the synthesis of thiazolo[4,5-f]quinoline derivatives via electrophilic substitution reactions, a process that could be relevant for functionalizing the core structure of the target compound (Aleksandrov et al., 2020).

properties

IUPAC Name

methyl 2-[[6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O4S/c1-11-3-6-18(28-11)17-10-15(14-9-12(22)4-5-16(14)23-17)19(25)24-20-13(7-8-29-20)21(26)27-2/h3-10H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAVHAIMQPUCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=C(C=CS4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({[6-bromo-2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate
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methyl 2-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate
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methyl 2-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate
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methyl 2-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate
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methyl 2-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate
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methyl 2-({[6-bromo-2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate

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